NNGH

説明

特性

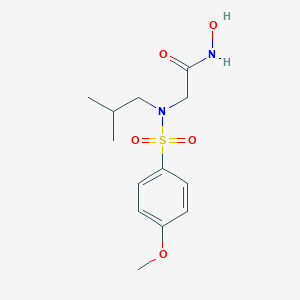

IUPAC Name |

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRXORZYIXSWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161314-17-6 | |

| Record name | NNGH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NNGH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of NNGH in Matrix Metalloproteinase Inhibition

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover and remodeling of the extracellular matrix (ECM).[1] Their activity is implicated in a wide array of physiological processes, including wound healing, tissue repair, and development, as well as pathological conditions such as osteoarthritis, cancer progression, and inflammation.[1][2] N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, commonly known as NNGH, is a potent, broad-spectrum, and cell-permeable inhibitor of MMPs.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action by which this compound inhibits MMPs, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Zinc Chelation and Active Site Interaction

The primary inhibitory mechanism of this compound is the direct chelation of the catalytic zinc ion (Zn²⁺) located within the active site of the MMP enzyme.[1][5] This interaction is mediated by the hydroxamic acid moiety (-CONHOH) of the this compound molecule, which acts as a bidentate ligand, coordinating with the zinc ion and displacing an essential water molecule required for catalysis.[5][6] This effectively renders the enzyme inactive.

Structural studies, particularly the high-resolution X-ray crystal structure of the this compound-MMP-12 complex, have provided detailed insights into this interaction.[1][6] The key molecular interactions are:

-

Zinc Chelation : The hydroxamic acid headgroup of this compound directly binds the catalytic Zn²⁺ ion.[6]

-

S1' Pocket Occupancy : The inhibitor's aromatic group, specifically the phenolic methylether group, inserts into the S1' subsite, a key specificity pocket within the MMP active site.[1][6]

-

Hydrogen Bonding : The stability of the this compound-MMP complex is further enhanced by a network of hydrogen bonds:

-

The protonated oxygen of the hydroxamic acid forms a strong hydrogen bond with the carboxylate group of a conserved glutamate residue (Glu-219 in MMP-12).[6]

-

The sulfonyl oxygen establishes a hydrogen bond with the backbone nitrogen of a leucine residue (Leu-181 in MMP-12).[6]

-

The hydroxamate NH group engages in a significant electrostatic interaction with the carbonyl oxygen of a conserved alanine residue (Ala-182 in MMP-12).[6]

-

In specific MMPs, such as MMP-1, the tertiary amine of this compound has been shown through computational models to interact with an asparagine residue (Asn80).[7][8]

-

Quantitative Inhibitory Profile

This compound exhibits potent inhibition across a range of MMPs, with inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) often in the nanomolar to low micromolar range. This broad-spectrum activity makes it a valuable tool for studying the collective roles of MMPs.

Table 1: this compound Inhibition Constants (Ki) for Various MMPs

| MMP Target | Ki Value | Reference |

|---|---|---|

| MMP-1 | 0.17 µM | [3] |

| MMP-3 | 0.13 µM | [3] |

| MMP-3 | 0.013 µM | [4] |

| MMP-7 | 13 µM | [3] |

| MMP-8 | 9 nM | [1][3] |

| MMP-9 | 2.6 nM | [1][3] |

| MMP-10 | 0.1 µM | [3] |

| MMP-12 | 4.3 nM | [1][3] |

| MMP-13 | 3.1 nM | [1][3] |

Table 2: this compound Half-Maximal Inhibitory Concentrations (IC50) for Various MMPs

| MMP Target | IC50 Value | Reference |

|---|---|---|

| MMP-2 | 299.5 nM | [9] |

| MMP-9 | ~572 nM* | [9] |

| MMP-10 | >205 nM** | [9] |

| MMP-13 | >275 nM** | [9] |

*Value estimated based on a report that a compound with an IC50 of 0.143 µM was 4-fold more potent than this compound.[9] **this compound was used as a reference inhibitor and was surpassed by compounds with the listed IC50 values.[9]

Experimental Characterization

The mechanism and potency of this compound have been elucidated through a combination of enzymatic assays, structural biology, and computational modeling.

A common method to determine the inhibitory activity of compounds like this compound is the fluorogenic MMP inhibition assay.[5] This method measures the cleavage of a quenched fluorescent peptide substrate by the MMP enzyme.

Detailed Protocol: General Fluorogenic MMP Inhibition Assay [5][10]

-

Materials:

-

Purified, active MMP enzyme (e.g., MMP-2, MMP-9).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

-

Fluorogenic MMP Substrate: e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.

-

This compound test compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., Marimastat).

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Reagent Preparation:

-

Dilute the MMP enzyme to the desired working concentration in cold Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the final working concentration in Assay Buffer.

-

Prepare a serial dilution of this compound and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells, typically ≤1% (v/v).

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of Assay Buffer to "blank" wells.

-

Add 50 µL of the diluted MMP enzyme to "control" and "inhibitor test" wells.

-

Add 25 µL of the serially diluted this compound or positive control to the respective test wells.

-

Add 25 µL of Assay Buffer (containing the equivalent solvent concentration) to the enzyme control wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the diluted fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 325/393 nm) over time (e.g., 30-60 minutes) in kinetic mode.[10]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each this compound concentration relative to the enzyme control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

X-ray Crystallography : As mentioned, X-ray crystallography has been instrumental in defining the precise binding mode of this compound within the MMP-12 active site.[6] This technique provides atomic-level detail of the inhibitor-enzyme complex, confirming the zinc chelation and interactions with key residues.

-

Computational Docking : Molecular docking simulations have been used to model the binding of this compound to other MMPs for which crystal structures with this compound are not available.[7] These studies support the conserved binding mechanism across the MMP family, involving the catalytic zinc and the S1' pocket, and help explain observed differences in potency.[7]

Role in Signaling Pathways and Broader Context

MMPs do not act in isolation; they are key nodes in complex signaling networks. They can process and activate a variety of signaling molecules, including other MMPs, growth factors, and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11][12] For instance, MMP-3 (stromelysin-1) can activate pro-MMPs and is itself a target of Wnt/β-catenin signaling.[11] By inhibiting MMPs, this compound can modulate these downstream pathways, which explains its observed effects in blocking inflammation and reducing tumor cell invasion in preclinical models.[1]

The mechanism of action for this compound in MMP inhibition is well-characterized and robust. It functions primarily through high-affinity chelation of the catalytic zinc ion, a mechanism stabilized by specific interactions within the S1' pocket of the enzyme's active site. Its broad-spectrum potency, confirmed by extensive quantitative analysis and structural studies, establishes this compound as a critical reference compound and a powerful research tool for investigating the complex roles of matrix metalloproteinases in health and disease.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound, Matrix metalloprotease (MMP) inhibitor (CAS 161314-17-6) | Abcam [abcam.com]

- 3. caymanchem.com [caymanchem.com]

- 4. focusbiomolecules.com [focusbiomolecules.com]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. Polymerizable Matrix Metalloproteinases’ Inhibitors with Potential Application for Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

MNNG (N-methyl-N'-nitro-N-nitrosoguanidine): A Tool for Studying DNA Damage and Repair

An in-depth analysis of scientific literature reveals that "NNGH" is not a recognized acronym for a specific gene or protein with a well-established role in cell biology. It is possible that this is a typographical error or a less common abbreviation.

The most closely related and well-documented term is MNNG , which stands for N-methyl-N'-nitro-N-nitrosoguanidine. MNNG is a potent chemical mutagen and carcinogen that is widely used in laboratory research to induce DNA damage and study the cellular processes of DNA repair, cell cycle control, and carcinogenesis. Given the context of cell biology research, it is highly probable that the query refers to MNNG.

This guide will proceed under the assumption that "this compound" is a misspelling of "MNNG" and will provide a detailed technical overview of MNNG's role in cell biology.

MNNG is a monofunctional DNA alkylating agent that covalently adds alkyl groups, primarily methyl groups, to DNA bases. This action results in the formation of various DNA adducts, with the most common being 7-methylguanine (7-meG) and 3-methyladenine (3-meA). While 7-meG is relatively benign, the formation of O6-methylguanine (O6-meG) is highly mutagenic and carcinogenic.

Role in Cell Biology Research

MNNG is a valuable tool for researchers in cell biology and drug development due to its ability to induce specific types of DNA damage. Its primary applications include:

-

Studying DNA Repair Pathways: MNNG-induced DNA damage activates several DNA repair mechanisms, most notably Base Excision Repair (BER) and Mismatch Repair (MMR). Researchers use MNNG to investigate the function of key proteins involved in these pathways, such as DNA glycosylases (e.g., AAG), AP endonucleases (e.g., APE1), and the MMR protein complex.

-

Investigating Cell Cycle Checkpoints: The presence of DNA damage triggers cell cycle arrest to allow time for repair. MNNG is used to study the signaling pathways that lead to the activation of checkpoint proteins like ATM, ATR, CHK1, and CHK2, which in turn regulate the cell cycle.

-

Inducing Carcinogenesis in Model Organisms: MNNG is a potent carcinogen and is used to induce tumor formation in animal models. This allows for the study of the genetic and molecular changes that drive cancer development and for the testing of potential anti-cancer therapies.

-

Screening for DNA Repair Inhibitors: In drug development, MNNG can be used in cellular assays to screen for compounds that inhibit specific DNA repair pathways. Such inhibitors can be used to sensitize cancer cells to chemotherapy.

Signaling Pathways and Cellular Responses to MNNG-Induced DNA Damage

The cellular response to MNNG is a complex signaling network aimed at repairing the damaged DNA and determining the cell's fate.

Caption: MNNG-induced DNA damage response pathway.

Quantitative Data on MNNG-Induced Cellular Effects

The following table summarizes key quantitative data related to the effects of MNNG on cells.

| Parameter | Value | Cell Type | Reference |

| IC50 (50% inhibitory concentration) | 1-10 µM | Varies (e.g., HeLa, A549) | |

| Typical concentration for DNA damage induction | 0.1-5 µM | Various mammalian cell lines | |

| Time for maximal O6-meG adduct formation | 1-2 hours | CHO cells | |

| Half-life of O6-meG in DNA (in repair-proficient cells) | 8-12 hours | Human fibroblasts |

Experimental Protocols

MNNG Treatment for DNA Damage Induction

This protocol describes the general procedure for treating cultured mammalian cells with MNNG to induce DNA damage.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

MNNG (N-methyl-N'-nitro-N-nitrosoguanidine)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile, disposable labware

Procedure:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

MNNG Stock Solution Preparation: Prepare a high-concentration stock solution of MNNG (e.g., 10 mM) in DMSO. Store at -20°C in small aliquots, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the MNNG stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Cell Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the MNNG-containing medium to the cells.

-

Incubation: Incubate the cells with MNNG for a specific period (e.g., 1 hour) at 37°C.

-

MNNG Removal: After the incubation period, remove the MNNG-containing medium and wash the cells twice with warm PBS to remove any residual MNNG.

-

Post-incubation: Add fresh, complete culture medium to the cells and return them to the incubator for the desired post-treatment time (e.g., 0, 2, 6, 12, 24 hours) before downstream analysis.

Caption: Experimental workflow for MNNG treatment of cells.

Comet Assay to Detect DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

Materials:

-

MNNG-treated and control cells

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green, propidium iodide)

-

Microscope slides

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Harvesting: Harvest MNNG-treated and control cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.

-

Cell Embedding: Mix the cell suspension with 0.5% LMA (at 37°C) and quickly pipette onto the NMA-coated slide. Cover with a coverslip and place on ice to solidify.

-

Cell Lysis: Remove the coverslip and immerse the slides in lysis solution overnight at 4°C. This removes cell membranes and proteins, leaving behind the nucleoid.

-

DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (typically 25V) for 20-30 minutes. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Quantify the DNA damage using specialized image analysis software.

Caption: Workflow for the comet assay.

Western Blotting for DNA Damage Response Proteins

Western blotting can be used to detect the activation (e.g., phosphorylation) of key proteins in the DNA damage response pathway.

Materials:

-

MNNG-treated and control cell lysates

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-CHK2, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse MNNG-treated and control cells in protein lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ATM) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.

Caption: Western blotting experimental workflow.

The Influence of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid (NNGH) on Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its constant remodeling, a balance between synthesis and degradation of its components, is crucial for tissue homeostasis, development, and repair. Dysregulation of ECM remodeling is a hallmark of various pathological conditions, including fibrosis and cancer. A key family of enzymes involved in ECM degradation is the matrix metalloproteinases (MMPs).

N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, commonly known as NNGH, is a potent, broad-spectrum inhibitor of MMPs. Its ability to interfere with the enzymatic activity of these key ECM-degrading enzymes makes it a valuable tool for studying the processes of ECM remodeling and a potential therapeutic agent for diseases characterized by excessive matrix degradation or pathological remodeling. This technical guide provides an in-depth overview of the effects of this compound on ECM remodeling, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against a range of MMPs. The following table summarizes the reported inhibitory constants (Ki) of this compound for various MMPs, providing a quantitative measure of its efficacy and spectrum of activity.

| MMP Target | Inhibitory Constant (Ki) |

| MMP-1 (Collagenase-1) | 0.17 µM |

| MMP-3 (Stromelysin-1) | 0.13 µM |

| MMP-7 (Matrilysin) | 13 µM |

| MMP-8 (Collagenase-2) | 9 nM |

| MMP-9 (Gelatinase B) | 2.6 nM |

| MMP-10 (Stromelysin-2) | 0.1 µM |

| MMP-12 (Macrophage Elastase) | 4.3 nM |

| MMP-13 (Collagenase-3) | 3.1 nM |

| MMP-20 (Enamelysin) | 17 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on ECM remodeling.

In Vitro MMP Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potency of this compound against a specific MMP in a purified system.

Materials:

-

Recombinant active human MMP of interest

-

Fluorogenic MMP substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include a control well with assay buffer and solvent only (no inhibitor).

-

Add the recombinant MMP to each well, except for a substrate control well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific substrate at 37°C.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of MMP inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique allows for the detection of MMP-2 and MMP-9 activity in biological samples such as conditioned cell culture media.

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gel solution containing 1 mg/mL gelatin

-

Sample buffer (non-reducing)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)

-

Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Prepare cell culture conditioned media by incubating cells in serum-free media for 24-48 hours. Treat cells with or without this compound.

-

Concentrate the conditioned media if necessary.

-

Mix the samples with non-reducing sample buffer. Do not heat the samples.

-

Load the samples onto a polyacrylamide gel containing gelatin.

-

Run the electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

-

Incubate the gel in the incubation buffer at 37°C for 16-24 hours.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.

Western Blotting for ECM Proteins and Signaling Molecules

This protocol is for the detection and semi-quantification of specific ECM proteins (e.g., Collagen I, Fibronectin) and key signaling proteins (e.g., phosphorylated SMADs, β-catenin) in cell lysates or tissue extracts.

Materials:

-

SDS-PAGE and electrotransfer equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues treated with or without this compound.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantification of Collagen Deposition (Sircol Assay)

This assay quantifies the total soluble collagen content in cell culture supernatants or tissue homogenates.

Materials:

-

Sircol™ Soluble Collagen Assay Kit (or equivalent)

-

Acid-pepsin extraction reagents (for insoluble collagen)

-

Microplate reader

Procedure:

-

Culture cells (e.g., fibroblasts) with or without this compound for a specified period.

-

Collect the cell culture medium (for soluble collagen) or lyse the cell layer and extract insoluble collagen using an acid-pepsin digestion.

-

Follow the manufacturer's instructions for the Sircol assay. Briefly, this involves precipitating the collagen with the Sirius red dye, centrifuging to pellet the collagen-dye complex, and then dissolving the complex in an alkali reagent.

-

Measure the absorbance of the resulting solution at 555 nm.

-

Calculate the collagen concentration based on a standard curve generated with known concentrations of collagen.

Signaling Pathways in ECM Remodeling and Potential this compound Intervention

The remodeling of the extracellular matrix is tightly regulated by complex signaling pathways. This compound, through its inhibition of MMPs, can indirectly influence these pathways.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a master regulator of fibrosis and ECM deposition. Upon ligand binding, TGF-β receptors phosphorylate SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those encoding for collagens and other ECM components. MMPs can modulate TGF-β activity by cleaving latent TGF-β complexes, thereby releasing the active cytokine.

By inhibiting MMPs, this compound can potentially reduce the activation of latent TGF-β, leading to a downstream decrease in SMAD phosphorylation and a subsequent reduction in the expression of profibrotic genes.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a crucial role in development and tissue homeostasis, and its dysregulation is implicated in fibrotic diseases. In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt binding to its receptors, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and matrix production. MMP-3, a direct target of this compound, has been identified as a downstream target and a necessary contributor to the Wnt/β-catenin signaling pathway.

By inhibiting MMP-3, this compound may disrupt a positive feedback loop in the Wnt/β-catenin pathway, leading to reduced nuclear translocation of β-catenin and decreased expression of its target genes, which include profibrotic factors.

NNGH in Oncology: A Technical Guide to its Targets and Mechanisms in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-N-(2-hydroxyethyl)glycine (NNGH) is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is a hallmark of cancer, contributing significantly to tumor growth, invasion, and metastasis.[2] This technical guide provides a comprehensive overview of the known targets of this compound in cancer cells, focusing on its interaction with specific MMPs and the subsequent impact on key signaling pathways. Detailed experimental protocols for assessing the effects of this compound are also provided to facilitate further research and drug development efforts.

Quantitative Data on this compound Inhibition of Matrix Metalloproteinases

This compound exhibits potent inhibitory activity against a range of MMPs implicated in cancer progression. The following table summarizes the reported inhibition constants (Ki) of this compound for specific MMPs. This data is crucial for understanding the inhibitor's potency and selectivity.

| Target MMP | Inhibition Constant (Ki) (nM) | Reference |

| MMP-8 (Neutrophil Collagenase) | 9 | [3] |

| MMP-9 (Gelatinase B) | 2.6 | [3] |

| MMP-12 (Macrophage Elastase) | 4.3 | [3] |

| MMP-13 (Collagenase 3) | 3.1 | [3] |

| MMP-20 (Enamelysin) | 17 | [3] |

Signaling Pathways Modulated by this compound Targets in Cancer Cells

The anti-cancer potential of this compound stems from its ability to inhibit MMPs that are key regulators of various signaling pathways controlling cell proliferation, survival, migration, and invasion. By blocking the activity of these enzymes, this compound can disrupt the intricate signaling networks that drive tumorigenesis.

The Role of MMP-3 and its Downstream Signaling

This compound is a known inhibitor of MMP-3 (stromelysin-1).[4] MMP-3 has been shown to be a direct transcriptional target and a necessary contributor to the Wnt/β-catenin signaling pathway.[4] In some contexts, MMP-3 can also act as a regulator of Wnt signaling by inactivating the noncanonical Wnt ligand Wnt5b, thereby promoting canonical β-catenin signaling and potentially expanding the cancer stem cell pool.[5][6]

Impact on MMP-9 Mediated Signaling Cascades

MMP-9 is a key enzyme in ECM degradation and is strongly associated with cancer cell invasion and angiogenesis.[7] Its expression and activity are regulated by multiple signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[7][8] By inhibiting MMP-9, this compound can indirectly suppress these pro-tumorigenic signaling cascades.

Modulation of MMP-13 and Associated Pathways

MMP-13 is overexpressed in various cancers and plays a crucial role in tumor invasion and metastasis.[4][9] Its expression is regulated by several signaling pathways, including TGF-β, MAPK/ERK, and NF-κB.[9] Inhibition of MMP-13 by this compound can therefore interfere with these signaling networks, leading to reduced cancer cell motility and invasiveness.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the effects of this compound on cancer cells.

MMP Inhibition Assay (Fluorogenic)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

Materials:

-

Purified, active MMP enzyme (e.g., MMP-9, MMP-13)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Fluorogenic MMP substrate

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Marimastat)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in Assay Buffer.

-

Prepare a serial dilution of this compound and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells.

-

-

Assay Setup:

-

In a 96-well plate, add Assay Buffer to blank wells.

-

Add the diluted MMP enzyme to the control and inhibitor test wells.

-

Add the serially diluted this compound or positive control to the respective wells.

-

Add Assay Buffer (with solvent) to the enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. wjgnet.com [wjgnet.com]

- 5. Matrix metalloproteinases in stem cell regulation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Role for Matrix Metalloproteinases In Regulating Mammary Stem Cell Function via the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic NNGH: A Tale of Two Inhibitors in Basic Research

In the landscape of biomedical research, the acronym "NNGH" presents a unique case of ambiguity, referring to two distinct and vital classes of inhibitors: Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME), a cornerstone tool for studying nitric oxide synthase (NOS) pathways, and a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical guide provides an in-depth exploration of the basic research applications of both inhibitors, tailored for researchers, scientists, and drug development professionals.

Part 1: Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME) - The Nitric Oxide Synthase Inhibitor

Nω-Nitro-L-arginine methyl ester hydrochloride, commonly abbreviated as L-NAME, is a synthetic analog of L-arginine. It acts as a competitive and non-specific inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1][2] Its ability to decrease the production of nitric oxide (NO), a critical signaling molecule, has made it an indispensable tool in cardiovascular and neuroscience research.[3][4][5][6][7]

Quantitative Inhibition Data

The inhibitory activity of L-NAME is crucial for designing and interpreting experiments. The following table summarizes key quantitative data on its efficacy.

| Parameter | Value | Species/System | Reference |

| IC50 (eNOS) | 500 nM | Rat Aortic Rings | [8] |

| IC50 (Acetylcholine-induced relaxation) | 400 nM | Rat Aortic Rings | [8] |

| Kd (bovine brain cNOS) | 15 nM | Bovine Brain | [9] |

| Ki (mouse macrophage iNOS) | 4.4 µM | Mouse Macrophage | [9] |

Experimental Protocols

Detailed methodologies are paramount for reproducible research. Below are representative protocols for the use of L-NAME in basic research.

1. In Vitro Inhibition of Nitric Oxide Synthase in Aortic Rings:

-

Objective: To assess the inhibitory effect of L-NAME on endothelium-dependent vasodilation.

-

Protocol:

-

Isolate thoracic aortic rings from a model organism (e.g., rat).

-

Mount the aortic rings in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2 at 37°C.

-

Pre-contract the rings with an appropriate vasoconstrictor (e.g., phenylephrine).

-

Induce endothelium-dependent relaxation with an agonist such as acetylcholine.

-

To test the effect of L-NAME, pre-incubate the aortic rings with varying concentrations of L-NAME for a defined period (e.g., 30 minutes) before adding the vasoconstrictor and acetylcholine.

-

Measure the isometric tension of the rings to quantify the degree of relaxation and calculate the IC50 value for L-NAME.[8]

-

2. In Vivo Induction of Hypertension in Rodents:

-

Objective: To study the role of NO in blood pressure regulation by inducing hypertension with L-NAME.

-

Protocol:

-

Administer L-NAME to rodents (e.g., rats, mice) through drinking water (e.g., 0.5 g/L) or via intraperitoneal or intravascular injection.[1]

-

Monitor systolic blood pressure and heart rate regularly using a non-invasive tail-cuff method or via telemetry.

-

The duration of L-NAME administration can vary from days to several weeks to induce a sustained hypertensive state.

-

At the end of the experiment, tissues can be collected for further analysis, such as histological examination or measurement of biochemical markers.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by L-NAME is essential for a comprehensive understanding.

References

- 1. scispace.com [scispace.com]

- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. novartis.com [novartis.com]

- 5. Neuroscience at NIH | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 6. Neuroscience Research | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 7. Neuroscience | NIH Intramural Research Program [irp.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-Nitroso Compounds, with a focus on N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the chemical properties, mechanisms of action, and experimental protocols related to N-nitroso compounds (NOCs). Given the ambiguity of the term "NNGH," this document focuses on the well-characterized and highly relevant N-nitroso compound, N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen widely used in research. The principles and methodologies discussed are broadly applicable to the class of N-nitroso compounds.

Core Chemical Properties of N-Nitroso Compounds

N-nitroso compounds are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom.[1] This functional group is central to their chemical reactivity and biological activity. They are broadly classified into nitrosamines and nitrosamides.[1]

Quantitative Data for MNNG and Representative N-Nitroso Compounds

The following tables summarize key quantitative data for MNNG and other common N-nitroso compounds. This information is critical for handling, experimental design, and understanding the compound's behavior.

Table 1: Physicochemical Properties of MNNG (CAS: 70-25-7) [2][3][4][5]

| Property | Value |

| Molecular Formula | C₂H₅N₅O₃ |

| Molecular Weight | 147.09 g/mol |

| Appearance | Yellow crystalline solid[2][3] |

| Melting Point | 118-123.5 °C (with decomposition)[3][5] |

| Water Solubility | Reacts violently; slowly hydrolyzed[3][6] |

| Solubility in Organic Solvents | Soluble in polar organic solvents like DMSO[7][8] |

| pKa | 3.09 ± 0.50 (Predicted)[4] |

| Log Kₒw | -0.92[5] |

| Vapor Pressure | 0.00012 mm Hg at 25°C[5] |

Table 2: Comparative Properties of Other N-Nitroso Compounds [8][9]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| N-Nitrosodimethylamine (NDMA) | 62-75-9 | C₂H₆N₂O | 74.08 | Yellow liquid |

| N-Nitrosodiethylamine (NDEA) | 55-18-5 | C₄H₁₀N₂O | 102.14 | Yellow liquid |

| N-Nitrosodi-n-propylamine (NDPA) | 621-64-7 | C₆H₁₄N₂O | 130.19 | Yellow liquid |

| N-Nitrosomorpholine (NMOR) | 59-89-2 | C₄H₈N₂O₂ | 116.12 | Yellow solid |

Mechanism of Action: DNA Alkylation and Carcinogenesis

The carcinogenicity of N-nitroso compounds stems from their ability to act as potent electrophilic alkylating agents that modify DNA.[10] This process, known as DNA alkylation, can lead to mutations and the initiation of cancer if the DNA damage is not repaired.[1]

Metabolic Activation and Formation of Reactive Intermediates

Nitrosamines require metabolic activation, typically by cytochrome P450 enzymes in the liver, to become reactive.[1][10] In contrast, nitrosamides like MNNG can decompose spontaneously under physiological conditions to form these reactive species.[10]

The activation of MNNG leads to the formation of a methyldiazonium ion, a highly reactive electrophile. This ion readily transfers a methyl group to nucleophilic sites on DNA bases.

DNA Adduct Formation

The primary mechanism of MNNG-induced mutagenesis is the alkylation of DNA bases, particularly at the O⁶ position of guanine (forming O⁶-methylguanine) and the O⁴ position of thymine.[3][11] O⁶-methylguanine is a major pro-mutagenic lesion because it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[11] While N⁷-methylguanine is the most abundant adduct formed by MNNG, it is generally not considered as mutagenic.[11]

Signaling Pathway for MNNG-Induced DNA Damage and Cell Response

The cellular response to MNNG-induced DNA damage is a complex process involving DNA repair mechanisms, cell cycle checkpoints, and potentially apoptosis. The Mismatch Repair (MMR) system can recognize O⁶-methylguanine:thymine mispairs, which can trigger cell cycle arrest and apoptosis if the damage is extensive.[12] The cell may also employ direct repair mechanisms, such as O⁶-methylguanine-DNA methyltransferase (MGMT), to remove the methyl group from guanine and restore the DNA's integrity.[11][12]

Below is a diagram illustrating the general pathway of MNNG's action.

Mechanism of MNNG-induced DNA alkylation and cellular response.

Experimental Protocols

Detailed and standardized protocols are essential for the safe and effective use of N-nitroso compounds in research.

Synthesis of N-Nitroso Compounds

A common method for the synthesis of N-nitrosamines is the nitrosation of secondary amines using a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or tert-butyl nitrite (TBN).[13][14][15]

Protocol: Synthesis of an N-Nitrosamine using tert-Butyl Nitrite (TBN) [14]

-

Materials: Secondary amine, tert-butyl nitrite (TBN), reaction vessel.

-

Procedure: a. To a reaction vessel containing the secondary amine, add TBN dropwise at room temperature under solvent-free conditions. b. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. Upon completion, the excess TBN and volatile byproducts can be removed under reduced pressure. d. The resulting N-nitrosamine product can be purified by column chromatography if necessary.

-

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves and safety glasses, is mandatory. N-nitroso compounds are potent carcinogens and should be handled with extreme care.

Analytical Detection of N-Nitroso Compounds

Various analytical techniques are employed for the detection and quantification of N-nitroso compounds, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common due to their high sensitivity and selectivity.[16][17] High-Resolution Mass Spectrometry (HRMS) is particularly valuable for differentiating nitrosamines from other compounds with similar masses.[17]

Protocol: General Workflow for LC-HRMS Analysis of N-Nitroso Compounds [17]

-

Sample Preparation: a. Extract the N-nitroso compounds from the sample matrix using a suitable solvent (e.g., methanol, dichloromethane). b. Concentrate the extract to a known volume. c. Filter the extract to remove any particulate matter.

-

Chromatographic Separation: a. Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18 reverse-phase). b. Use a mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid) to separate the analytes.

-

Mass Spectrometric Detection: a. The eluent from the LC column is introduced into the HRMS instrument. b. Operate the mass spectrometer in a positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the target N-nitroso compounds with high mass accuracy.

-

Data Analysis: a. Identify and quantify the N-nitroso compounds by comparing the retention times and mass spectra to those of certified reference standards.

General workflow for the analysis of N-nitroso compounds by LC-HRMS.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[18][19] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause mutations that revert the bacteria to a histidine-synthesizing phenotype, allowing them to grow on a histidine-free medium.

Protocol: Ames Test (Plate Incorporation Method) [18][20]

-

Strain Preparation: Grow the appropriate Salmonella typhimurium tester strain (e.g., TA98 or TA100) overnight in a nutrient broth.

-

Test Mixture Preparation: a. In a sterile tube, combine the tester strain, the test compound (at various concentrations), and, if necessary, a liver extract (S9 fraction) for metabolic activation.[20] b. A small amount of histidine is added to allow for a few cell divisions, which is necessary for the mutation to be expressed.[18]

-

Plating: a. Add molten top agar to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate (lacking histidine). b. Distribute the top agar evenly.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.

Safety and Handling

N-nitroso compounds, including MNNG, are classified as probable human carcinogens and potent mutagens.[2][6] Therefore, they must be handled with extreme caution in a controlled laboratory setting.

-

Engineering Controls: All work with N-nitroso compounds should be conducted in a certified chemical fume hood.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[21]

-

Storage: MNNG is unstable and may decompose, especially when exposed to heat, light, or moisture. It should be stored at low temperatures (2-8°C or frozen) in a tightly sealed container.[4][6][21]

-

Disposal: All waste contaminated with N-nitroso compounds must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

This guide provides a foundational understanding of the chemical properties and biological activities of N-nitroso compounds, with MNNG as a key example. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional safety protocols.

References

- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Table 1, Properties of N-Methyl-N′-nitro-N-nitrosoguanidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

NNGH Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NNGH, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in cell culture experiments. This compound is a valuable tool for investigating the role of MMPs in various cellular processes, including signaling, migration, and invasion, which are critical in fields like cancer biology and tissue remodeling.

Introduction

This compound, or N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, is a potent, cell-permeable inhibitor of several matrix metalloproteinases.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1] Their activity is crucial in physiological processes like development and wound healing, as well as in pathological conditions such as tumor progression and metastasis.[1][2] this compound's ability to inhibit MMPs makes it a key compound for studying the intricate roles of these enzymes in cell biology.

Mechanism of Action

This compound functions by chelating the catalytic zinc ion in the active site of MMPs through its hydroxamic acid group.[1] This interaction reversibly inhibits the enzymatic activity of MMPs, thereby preventing the breakdown of the ECM and the release of signaling molecules. Notably, MMP-3 (stromelysin-1), a target of this compound, is a key component of the Wnt/β-catenin signaling pathway, highlighting the potential of this compound to modulate this critical cellular cascade.[2]

Quantitative Data

The inhibitory activity of this compound against various MMPs has been characterized, with the following inhibition constants (Ki):

| MMP Target | Inhibition Constant (Ki) |

| MMP-8 | 9 nM |

| MMP-9 | 2.6 nM |

| MMP-12 | 4.3 nM |

| MMP-13 | 3.1 nM |

| MMP-20 | 17 nM |

Data sourced from APExBIO.[1]

Signaling Pathway

The following diagram illustrates the role of MMP-3 in the Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

Caption: this compound inhibits MMP-3, a transcriptional target of the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed protocols for common cell culture experiments incorporating this compound.

General Cell Culture and this compound Treatment Workflow

This diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.

Caption: General workflow for this compound treatment and subsequent cellular analysis.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well tissue culture plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for solubilization)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis for MMP Inhibition

This protocol assesses the effect of this compound on protein expression or signaling pathways.

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4] Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[4]

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

Protocol 3: In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol evaluates the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

24-well tissue culture plates

-

This compound stock solution

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Create a Monolayer: Seed cells in a 24-well plate and grow until they form a confluent monolayer.

-

Create the "Scratch": Use a sterile 200 µL pipette tip to create a linear scratch in the monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh culture medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 4: Reactive Oxygen Species (ROS) Detection

This protocol measures the effect of this compound on intracellular ROS levels.

Materials:

-

Cells of interest

-

96-well black, clear-bottom plates

-

This compound stock solution

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

This compound Pre-treatment: Treat cells with this compound for the desired duration.

-

DCFH-DA Loading: Remove the medium and wash the cells with HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.[7]

-

Induce Oxidative Stress (Optional): After removing the DCFH-DA solution, you can add a known ROS inducer (e.g., H2O2) along with this compound to see if this compound can prevent ROS generation.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7]

-

Data Analysis: Quantify the change in fluorescence relative to the control group.

Conclusion

This compound is a versatile and potent MMP inhibitor suitable for a wide range of cell culture applications. The protocols provided here serve as a foundation for investigating the multifaceted roles of MMPs in cellular behavior. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve robust and reproducible results.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | 161314-17-6 | MOLNOVA [molnova.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. bio-rad.com [bio-rad.com]

- 5. addgene.org [addgene.org]

- 6. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for NNGH in Mouse Models of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, leads to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species, contributing to neuronal damage. NNGH (N-nicotinoyl-N'-[4-hydroxybenzyl]hydrazine) is a small molecule inhibitor with potential anti-inflammatory properties. While direct studies of this compound in neuroinflammation models are emerging, its mechanism of action is hypothesized to involve the inhibition of key inflammatory signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and the NLRP3 inflammasome.

These application notes provide detailed protocols for utilizing this compound in two standard mouse models of neuroinflammation: Lipopolysaccharide (LPS)-induced acute neuroinflammation and Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.

Mechanism of Action: Potential Signaling Pathways

This compound is proposed to exert its anti-neuroinflammatory effects by targeting upstream signaling cascades that regulate the production of inflammatory mediators. Two primary potential pathways are the p38 MAPK and NLRP3 inflammasome pathways.

Caption: Proposed inhibition of the p38 MAPK pathway by this compound.

Caption: Proposed inhibition of the NLRP3 inflammasome by this compound.

Experimental Protocols

Model 1: Lipopolysaccharide (LPS)-Induced Acute Neuroinflammation

This model is used to study the acute inflammatory response in the brain.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Vehicle (e.g., 10% DMSO in saline)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Tissue collection tools

Experimental Workflow:

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Protocol:

-

Animal Acclimatization: House C57BL/6 mice under standard conditions for at least one week before the experiment.

-

Grouping: Randomly divide mice into experimental groups (n=8-10 per group):

-

Group 1: Vehicle control + Saline

-

Group 2: Vehicle control + LPS

-

Group 3: this compound + LPS

-

-

This compound Administration (Proposed):

-

Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in sterile saline).

-

Administer this compound via intraperitoneal (i.p.) injection at a proposed dose of 10-50 mg/kg. The optimal dose should be determined in preliminary dose-response studies. Administer the vehicle to the control groups.

-

-

Induction of Neuroinflammation:

-

One hour after this compound or vehicle administration, inject LPS (0.5-1 mg/kg, i.p.) to induce systemic inflammation leading to neuroinflammation.[1] Inject sterile saline in the control group.

-

-

Monitoring: Observe mice for signs of sickness behavior (e.g., lethargy, piloerection) over the next 24 hours.

-

Euthanasia and Tissue Collection: At 24 hours post-LPS injection, euthanize mice via an approved method. Perfuse with ice-cold PBS, and collect brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (e.g., hippocampus, cortex) and snap-frozen for biochemical analyses.

-

Analysis:

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA kits.

-

Immunohistochemistry (IHC): Stain brain sections for microglial markers (e.g., Iba1) to assess microglial activation and morphology.

-

Quantitative PCR (qPCR): Analyze the expression of inflammatory genes in brain tissue.

-

Model 2: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used model for multiple sclerosis, characterized by T-cell mediated autoimmune-induced demyelination and neuroinflammation.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle (e.g., 10% DMSO in saline)

-

Sterile saline

Experimental Workflow:

Caption: Experimental workflow for the EAE model.

Protocol:

-

Animal Acclimatization: House female C57BL/6 mice under standard conditions for at least one week.

-

EAE Induction (Day 0):

-

Emulsify MOG35-55 peptide in CFA.

-

Anesthetize mice and immunize subcutaneously (s.c.) at two sites on the flank with the MOG/CFA emulsion.

-

Administer pertussis toxin (PTX) intraperitoneally (i.p.).

-

-

PTX Boost (Day 2): Administer a second dose of PTX (i.p.).

-

This compound Administration (Proposed):

-

Begin treatment on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

-

Administer this compound (10-50 mg/kg, i.p.) or vehicle daily.

-

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score as follows:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund

-

-

Euthanasia and Tissue Collection: At the peak of the disease or a predetermined endpoint, euthanize mice. Perfuse with ice-cold PBS and collect the brain and spinal cord.

-

Analysis:

-

Histology: Fix tissues in formalin and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.

-

Immunohistochemistry: Stain for immune cell markers (e.g., CD4 for T-cells, F4/80 for macrophages/microglia).

-

Flow Cytometry: Isolate mononuclear cells from the CNS and analyze immune cell populations.

-

Data Presentation

The following tables present representative quantitative data from studies using inhibitors of p38 MAPK and NLRP3 inflammasome in mouse models of neuroinflammation. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Effect of a p38 MAPK Inhibitor on LPS-Induced Neuroinflammation (Representative Data)

| Parameter | Vehicle + Saline | Vehicle + LPS | p38 Inhibitor + LPS |

| Brain TNF-α (pg/mg protein) | 15 ± 3 | 150 ± 20 | 75 ± 10 |

| Brain IL-1β (pg/mg protein) | 10 ± 2 | 120 ± 15 | 60 ± 8 |

| Iba1+ cells (cells/mm²) in Cortex | 50 ± 8 | 200 ± 25 | 100 ± 15 |

| Sickness Behavior Score (0-3) | 0.1 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 |

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + LPS group. Data is hypothetical and based on expected outcomes from published literature.

Table 2: Effect of an NLRP3 Inflammasome Inhibitor on EAE Severity (Representative Data)

| Parameter | Vehicle | NLRP3 Inhibitor |

| Day of Disease Onset | 11 ± 1 | 14 ± 1 |

| Peak Clinical Score | 3.5 ± 0.4 | 2.0 ± 0.3 |

| Cumulative Disease Score | 35 ± 5 | 18 ± 3 |

| CNS Immune Cell Infiltration (cells/section) | 500 ± 70 | 250 ± 40 |

| Demyelination Score (0-3) | 2.8 ± 0.3 | 1.5 ± 0.2* |

*Data are presented as mean ± SEM. *p < 0.05 compared to the Vehicle group. Data is hypothetical and based on expected outcomes from published literature.[2]

Conclusion

These protocols provide a framework for investigating the therapeutic potential of this compound in established mouse models of neuroinflammation. The proposed mechanism of action through inhibition of p38 MAPK and/or the NLRP3 inflammasome provides a basis for assessing its efficacy. It is recommended to perform initial dose-response and toxicity studies to determine the optimal and safe dosage of this compound for in vivo use. The representative data tables offer a guide for the expected outcomes when using a compound with the proposed mechanism of action.

References

Application of NNGH in Cancer Cell Migration Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental process implicated in various physiological and pathological conditions, including cancer metastasis. The metastatic cascade involves the dissemination of cancer cells from the primary tumor to distant organs, a process heavily reliant on the migratory and invasive capabilities of these cells. A key family of enzymes involved in the degradation of the extracellular matrix (ECM), which acts as a physical barrier to cell movement, is the matrix metalloproteinases (MMPs). N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, commonly known as NNGH, is a potent, broad-spectrum inhibitor of MMPs. By targeting MMPs, this compound serves as a valuable tool to investigate the role of these enzymes in cancer cell migration and to evaluate the potential of MMP inhibition as an anti-metastatic strategy.

These application notes provide a comprehensive overview of the use of this compound in cancer cell migration assays, including detailed experimental protocols and an analysis of the underlying signaling pathways.

Mechanism of Action: this compound as an MMP Inhibitor

This compound functions as a competitive inhibitor of matrix metalloproteinases. Its hydroxamic acid group chelates the zinc ion within the active site of MMPs, rendering them inactive. This inhibition of MMP activity prevents the degradation of ECM components, such as collagen, laminin, and fibronectin. Consequently, the physical barrier to cell movement remains intact, leading to a reduction in cancer cell migration and invasion.

Data Presentation: Efficacy of this compound in Cancer Cell Migration Assays

The inhibitory effect of this compound on cancer cell migration can be quantified using various in vitro assays. The following tables summarize hypothetical quantitative data from typical wound healing and Transwell invasion assays, demonstrating the dose-dependent effect of this compound on cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Migration in a Wound Healing Assay

| This compound Concentration (µM) | Wound Closure (%) after 24h | Migration Rate (µm/h) |

| 0 (Control) | 95 ± 4 | 20.8 ± 1.8 |

| 1 | 72 ± 6 | 15.8 ± 1.3 |

| 10 | 45 ± 5 | 9.9 ± 1.1 |

| 50 | 21 ± 3 | 4.6 ± 0.7 |

| 100 | 10 ± 2 | 2.2 ± 0.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cancer Cell Invasion in a Transwell Assay

| This compound Concentration (µM) | Number of Invaded Cells (per field) | Invasion Index (%) |

| 0 (Control) | 250 ± 25 | 100 |

| 1 | 180 ± 18 | 72 |

| 10 | 95 ± 12 | 38 |

| 50 | 35 ± 7 | 14 |

| 100 | 12 ± 4 | 5 |

Data are presented as mean ± standard deviation from three independent experiments. The invasion index is normalized to the control group.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (in DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile p200 pipette tips or a wound healing assay insert

-

Microscope with a camera and live-cell imaging capabilities (optional)

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer within 24-48 hours.

-

Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation and focus the assay on cell migration.

-

Creating the Wound:

-

Pipette Tip Method: Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

-

Insert Method: Use a commercially available wound healing insert to create a uniform, cell-free gap.

-

-

Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells and debris.

-

This compound Treatment: Add fresh serum-free or complete medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Image Acquisition:

-

Immediately after adding the treatment, capture an initial image of the wound (t=0) using a phase-contrast microscope.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours). For more detailed analysis, use a live-cell imaging system to capture images more frequently.

-

-

Data Analysis:

-

Use image analysis software to measure the area of the wound at each time point.

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at t=0 - Area at t=x) / Area at t=0] * 100

-

Calculate the migration rate by measuring the distance the cell front has moved over time.

-

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through an extracellular matrix barrier.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (in DMSO)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract

-

Cotton swabs

-

Methanol or 4% paraformaldehyde for fixation

-

Crystal violet staining solution (e.g., 0.1% crystal violet in 20% methanol)

-

Microscope

Protocol:

-

Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.

-